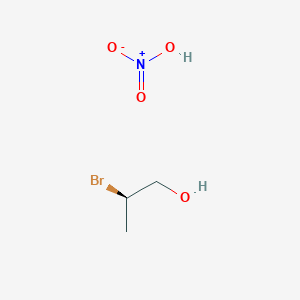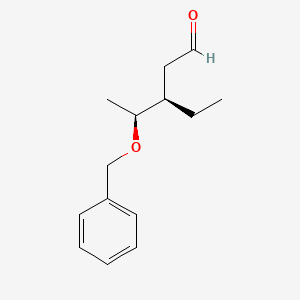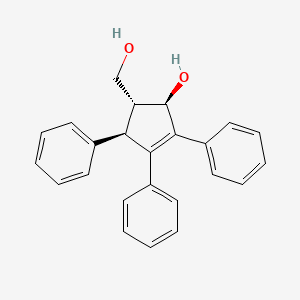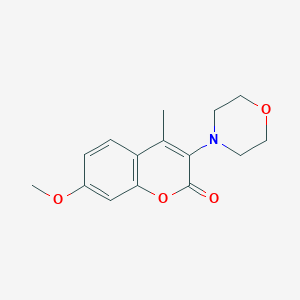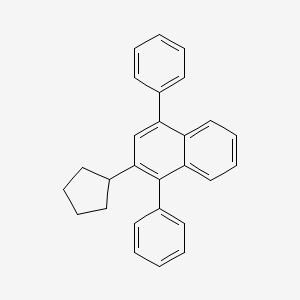![molecular formula C22H15NO2 B12613234 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one CAS No. 875121-42-9](/img/structure/B12613234.png)
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one is a heterocyclic compound that belongs to the pyranocarbazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrano ring fused to a carbazole core, with a methyl group at the 10th position and a phenyl group at the 3rd position.
Métodos De Preparación
The synthesis of 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one can be achieved through a one-pot three-component coupling reaction. This method involves the use of 4-hydroxycarbazole or 2-hydroxycarbazole, aromatic substituted aldehydes, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation. This rapid one-pot reaction does not require a catalyst, is solvent-free, avoids chromatographic purification, and provides good yields .
Análisis De Reacciones Químicas
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one has been studied for its antiproliferative activity against various cancer cell lines, including prostate cancer (DU 145), breast cancer (MDA-MB-231), ovarian cancer (SKOV3), and skin cancer (B16-F10). It has shown promising results in inhibiting the growth of these cancer cells . Additionally, pyranocarbazole derivatives, including this compound, have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities .
Mecanismo De Acción
The mechanism of action of 10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the Epstein–Barr virus in Raji cells . The compound’s antiproliferative activity is likely due to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one is unique among pyranocarbazole derivatives due to its specific substitution pattern and biological activities. Similar compounds include N-methyl-3-nitro-4-phenyl-4,7-dihydropyrano[3,2-c]carbazol-2-amine and 4-(4-fluorophenyl)-N-methyl-3-nitro-4,7-dihydropyrano[3,2-c]carbazol-2-amine, which also exhibit antiproliferative activity but differ in their substitution patterns and potency .
Propiedades
Número CAS |
875121-42-9 |
|---|---|
Fórmula molecular |
C22H15NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one |
InChI |
InChI=1S/C22H15NO2/c1-13-6-5-9-15-16-10-11-17-21(24)18(14-7-3-2-4-8-14)12-25-22(17)20(16)23-19(13)15/h2-12,23H,1H3 |
Clave InChI |
YEOCQHMYXVVEIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(N2)C4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
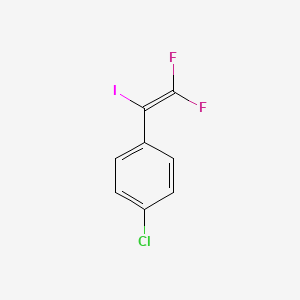
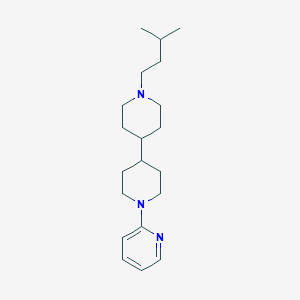
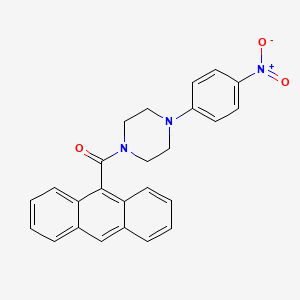
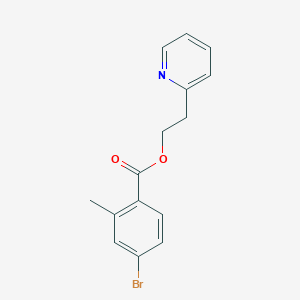
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
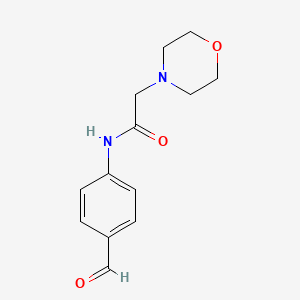
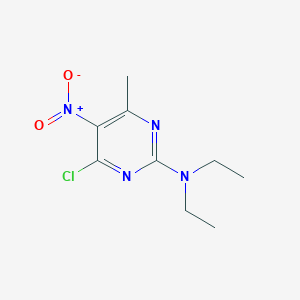
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
